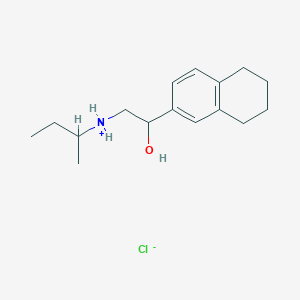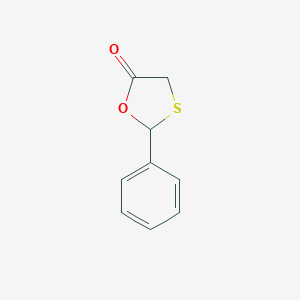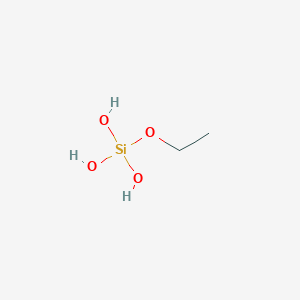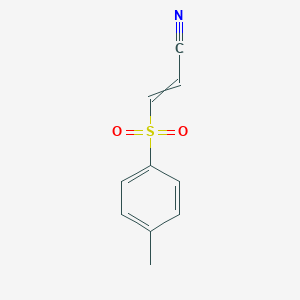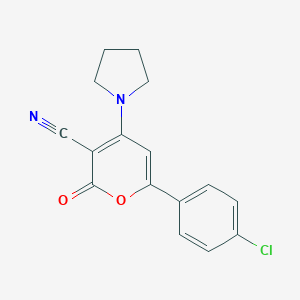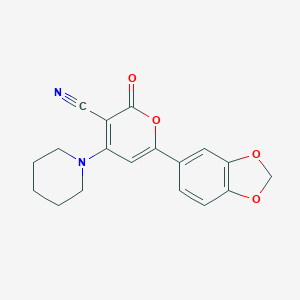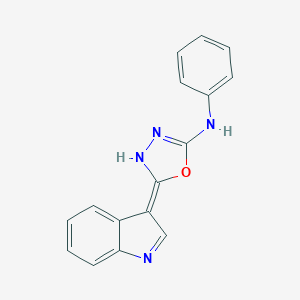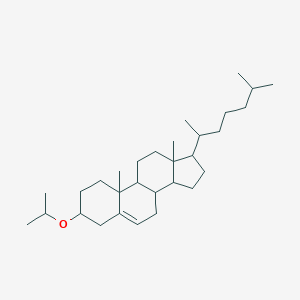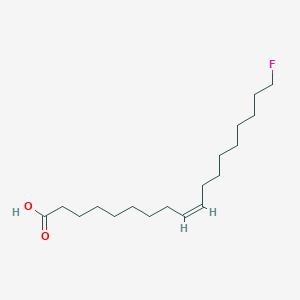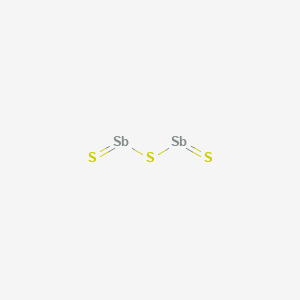
Lymphoscan
Overview
Description
Lymphoscan, also known as Bectumomab, is a mouse immunoglobulin G2a monoclonal antibody fragment labeled with the radioactive isotope technetium-99m. It targets the human antigen CD22 and is primarily used to detect non-Hodgkin’s lymphoma. CD22 is a sialic acid-binding immunoglobulin-like lectin that inhibits B-cell receptor calcium signaling and is expressed on many B-cell malignancies, including hairy cell leukemia, chronic lymphocytic leukemia, acute lymphoblastic leukemia, and non-Hodgkin’s lymphoma .
Mechanism of Action
Target of Action
Lymphoscan, also known as Bectumomab , is a mouse monoclonal antibody that targets the human antigen CD22 . CD22 is a sialic acid binding immunoglobulin-like lectin (siglec), which inhibits B-cell receptor calcium signaling and is expressed on many B-cell malignancies .
Mode of Action
Bectumomab is labeled with the radioactive isotope technetium-99m (Tc-99m) . This allows medical professionals to determine the extent of CD22-expressing lymphomas through nuclear imaging . The specific properties of both LL2 and technetium-99m are combined in Bectumomab, enabling efficient application in the detection of non-Hodgkin’s lymphoma (NHL) .
Biochemical Pathways
It is known that cd22 mediates cellular interactions by recognizing specific cell surface sialylated glycoconjugates
Pharmacokinetics
It is known that technetium-99m, the radioisotope used in this compound, has a physical half-life of 6 hours and a biological half-life of 1 day . This allows for rapid data collection while keeping total patient radiation exposure low .
Result of Action
The primary result of this compound’s action is the ability to detect the extent of CD22-expressing lymphomas through nuclear imaging . This is particularly useful in the diagnosis and staging of non-Hodgkin’s lymphoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Lymphoscan involves the production of the monoclonal antibody LL2, which is then labeled with technetium-99m. The monoclonal antibody is produced using hybridoma technology, where mouse myeloma cells are fused with spleen cells from a mouse immunized with the antigen CD22. The resulting hybridoma cells are cultured, and the monoclonal antibody is harvested and purified.
The labeling of the monoclonal antibody with technetium-99m involves a chelation reaction. Technetium-99m is obtained from a molybdenum-99 generator and is in the form of pertechnetate. The pertechnetate is reduced using a reducing agent such as stannous chloride, and the reduced technetium-99m is then chelated to the monoclonal antibody .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The hybridoma cells are cultured in bioreactors, and the monoclonal antibody is purified using chromatography techniques. The labeling with technetium-99m is performed in a controlled environment to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lymphoscan undergoes several types of chemical reactions, including:
Chelation: The binding of technetium-99m to the monoclonal antibody.
Reduction: The reduction of pertechnetate to a lower oxidation state using stannous chloride.
Common Reagents and Conditions
Reducing Agent: Stannous chloride is commonly used to reduce pertechnetate.
Chelating Agent: The monoclonal antibody itself acts as the chelating agent for technetium-99m.
Major Products Formed
The major product formed from these reactions is the technetium-99m-labeled monoclonal antibody, which is used for diagnostic imaging .
Scientific Research Applications
Lymphoscan has several scientific research applications, including:
Chemistry: Used as a radiotracer in nuclear medicine to study the distribution and localization of CD22-expressing cells.
Biology: Helps in understanding the role of CD22 in B-cell malignancies and other related diseases.
Medicine: Primarily used for the detection and diagnosis of non-Hodgkin’s lymphoma through imaging techniques.
Industry: Used in the production of diagnostic imaging agents for medical applications
Comparison with Similar Compounds
Lymphoscan is unique in its combination of a monoclonal antibody targeting CD22 and the use of technetium-99m as a radiolabel. Similar compounds include:
Ibritumomab tiuxetan: A monoclonal antibody targeting CD20, labeled with yttrium-90 or indium-111.
Tositumomab: A monoclonal antibody targeting CD20, labeled with iodine-131.
Rituximab: A monoclonal antibody targeting CD20, used without a radiolabel for the treatment of non-Hodgkin’s lymphoma.
This compound’s uniqueness lies in its specific targeting of CD22 and the use of technetium-99m, which provides high-resolution imaging with relatively low radiation exposure .
Properties
IUPAC Name |
sulfanylidene(sulfanylidenestibanylsulfanyl)stibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3S.2Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBMMJGTJFPEQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Sb]S[Sb]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sb2S3, S3Sb2 | |
| Record name | antimony(III) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Antimony(III)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6030732 | |
| Record name | Antimony trisulfide colloid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6030732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals, Black solid (naturally occurring form, stibnite) or orange-red solid; [Hawley] If the unstable red-orange modification occurs along with the black, crystalline form, the mixture can be carmine or brownish red; [HSDB] Black odorless chunks; [MSDSonline] | |
| Record name | Antimony sulfide (Sb2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony trisulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3725 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble in water, Practically insoluble in water, In water, 0.002/100 at 20 °C (decomposes), Soluble in concentrated hydrochloric acid, For more Solubility (Complete) data for Antimony trisulfide (7 total), please visit the HSDB record page. | |
| Record name | Antimony trisulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1604 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.562 g/cu cm at 25 °C | |
| Record name | Antimony trisulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1604 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Gray, lustrous, crystalline masses or grayish-black powder; also exists in red modification, Gray-black orthogonal crystals, Black crystals; orange-red crystals, Red to black crystals, Has an unstable red-orange modification. If this occurs along with the black, crystalline form, the mixture can be carmine or brownish red. | |
CAS No. |
1345-04-6 | |
| Record name | Antimony trisulfide colloid [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001345046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony sulfide (Sb2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony trisulfide colloid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6030732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antimony sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Antimony trisulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1604 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
550 °C | |
| Record name | Antimony trisulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1604 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What makes Lymphoscan effective in detecting NHL?
A: this compound works by targeting B-cell lymphocytes, the cells that become cancerous in NHL [, , ]. The LL2 antibody fragment within this compound specifically binds to an antigen found on the surface of these cells. This targeted binding allows medical professionals to visualize the location and extent of lymphoma lesions in the body using imaging techniques like Single Photon Emission Computed Tomography (SPECT) [, ].
Q2: Are there any limitations to using this compound for NHL staging?
A: Although this compound offers valuable information for NHL staging, research suggests potential limitations. One study observed a decrease in sensitivity with increasing tumor burden, particularly in cases exceeding 100g []. Additionally, while this compound effectively targets B-cell NHL, its application for other lymphoma subtypes may be limited [].
Q3: What does the future hold for this compound in NHL management?
A: Beyond its current role in diagnosis and staging, research suggests this compound holds promise as a pre-radioimmunotherapy (RIT) targeting agent for B-cell NHL []. Further research exploring its efficacy in this context, particularly in conjunction with specific treatment modalities, will be crucial for advancing its clinical application.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


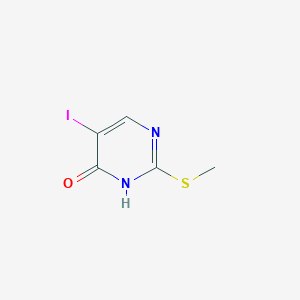
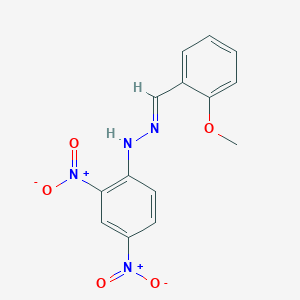
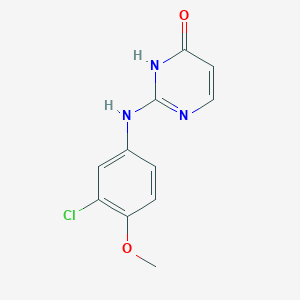
![4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B224200.png)
![4H-Benzo[f]naphtho[2,1-c]chromen-4-one](/img/structure/B224213.png)
